molecular formula C11H11NO5 B082844 3'-Carboxy-4'-hydroxyacetoacetanilide CAS No. 13243-99-7

3'-Carboxy-4'-hydroxyacetoacetanilide

Cat. No. B082844
CAS RN: 13243-99-7
M. Wt: 237.21 g/mol
InChI Key: GZUCOCDWGQMOKH-UHFFFAOYSA-N
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Description

3’-Carboxy-4’-hydroxyacetoacetanilide is a chemical compound with the molecular formula C11H11NO5 . It has a molecular weight of 237.21 g/mol . This compound is used for industrial and scientific research purposes .


Molecular Structure Analysis

The InChI key for 3’-Carboxy-4’-hydroxyacetoacetanilide is GZUCOCDWGQMOKH-UHFFFAOYSA-N . The canonical SMILES representation is CC(=O)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O .

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-hydroxy-5-(3-oxobutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-9(14)8(5-7)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUCOCDWGQMOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593156
Record name 2-Hydroxy-5-(3-oxobutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Carboxy-4'-hydroxyacetoacetanilide

CAS RN

13243-99-7
Record name 2-Hydroxy-5-(3-oxobutanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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